Methane, dichloro((chloromethyl)sulfonyl)-

Description

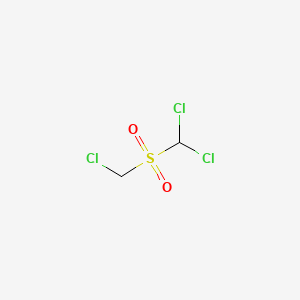

Structure

3D Structure

Properties

CAS No. |

64568-19-0 |

|---|---|

Molecular Formula |

C2H3Cl3O2S |

Molecular Weight |

197.5 g/mol |

IUPAC Name |

dichloro(chloromethylsulfonyl)methane |

InChI |

InChI=1S/C2H3Cl3O2S/c3-1-8(6,7)2(4)5/h2H,1H2 |

InChI Key |

GKWWRFYDQONRHI-UHFFFAOYSA-N |

Canonical SMILES |

C(S(=O)(=O)C(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Dichloro Chloromethyl Sulfonyl Methane

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of dichloro((chloromethyl)sulfonyl)methane (Cl₂C(SO₂)CH₂Cl) suggests several logical bond disconnections to identify potential starting materials. The most apparent disconnections are the carbon-sulfur (C-S) bonds and the carbon-chlorine (C-Cl) bonds on the dichloromethyl moiety.

Disconnection 1: C-S Bond Cleavage

One strategic approach involves disconnecting the C-S bond between the dichloromethyl group and the sulfonyl group. This leads to two potential synthons: a dichloromethyl anion equivalent (⁻CHCl₂) and a chloromethylsulfonyl cation equivalent (⁺SO₂CH₂Cl). These synthons, in turn, point to more stable and synthetically accessible precursors:

Dichloromethane (B109758) (CH₂Cl₂) or a related dichlorinated species as the source of the dichloromethyl group.

Chloromethanesulfonyl chloride (ClSO₂CH₂Cl) as the source of the chloromethyl sulfonyl group.

Disconnection 2: C-Cl Bond Cleavage

An alternative retrosynthetic pathway involves the disconnection of the C-Cl bonds on the dichloromethyl group. This approach considers a precursor that already contains the chloromethyl sulfone backbone, which is then subjected to chlorination. This leads to the following precursor:

Chloromethyl methyl sulfone (CH₃SO₂CH₂Cl)

This strategy hinges on the selective dichlorination of the methyl group without affecting the chloromethyl group, a significant synthetic challenge that will be discussed in subsequent sections.

Precursor Synthesis Pathways

The successful synthesis of dichloro((chloromethyl)sulfonyl)methane is critically dependent on the efficient preparation of its key precursors. The following subsections detail the synthesis of these essential building blocks.

Derivatization of Methane (B114726) and its Halogenated Analogues

Halogenated methanes serve as fundamental building blocks in organic synthesis. Dichloromethane, a potential starting material, is commercially available and produced on an industrial scale through the direct chlorination of methane or methyl chloride.

Synthesis of Halogenated Alkyl Sulfonyl Precursors

The synthesis of chloromethyl sulfones can be achieved through various methods. A common approach is the alkylation of sulfinate salts with halogenated compounds. For instance, chloromethyl sulfones can be prepared by reacting sulfinate salts with bromochloromethane. A one-pot procedure for the synthesis of aryl and heteroaryl chloromethyl sulfones from the corresponding sulfonyl chlorides has been described, which involves the reduction of the sulfonyl chloride to a sulfinate salt, followed by alkylation. lookchem.com

Preparation of Functionalized Sulfonyl Halides

Chloromethanesulfonyl chloride is a key intermediate in one of the proposed synthetic routes. Its preparation has been documented through the reaction of the sodium salt of chloromethanesulfonic acid with a chlorinating agent. A notable process involves suspending the dried crude sodium salt of chloromethanesulfonic acid (obtained from the reaction of dichloromethane with sodium sulfite) in phosphoryl chloride and treating it with a chlorinating agent like phosphorus pentachloride. google.comgoogle.com This method is reported to proceed to completion at room temperature within approximately 30 minutes, yielding chloromethanesulfonyl chloride in high purity. google.com

| Precursor | Starting Materials | Reagents | Solvent | Yield | Reference |

| Chloromethanesulfonyl chloride | Sodium salt of chloromethanesulfonic acid | Phosphorus pentachloride | Phosphoryl chloride | 90% | google.com |

| Aryl chloromethyl sulfones | Aryl sulfonyl chlorides | Sodium sulfite, Tetrabutylammonium bromide, Bromochloromethane | Water/Dichloromethane | Varies | lookchem.com |

Direct Synthesis Routes to Dichloro((chloromethyl)sulfonyl)methane

Based on the retrosynthetic analysis and the availability of precursors, a direct synthesis of dichloro((chloromethyl)sulfonyl)methane can be envisioned through the halogenation of a suitable sulfone precursor.

Halogenation Reactions and Mechanism-Guided Optimization

A plausible, albeit experimentally unverified, route to dichloro((chloromethyl)sulfonyl)methane involves the direct, selective dichlorination of chloromethyl methyl sulfone. The protons on the methyl group alpha to the sulfonyl group are acidic and can be removed by a base to form a carbanion, which can then react with an electrophilic chlorine source.

However, this approach presents a significant challenge in terms of selectivity. The introduction of the first chlorine atom onto the methyl group increases the acidity of the remaining proton, making the monochlorinated intermediate more reactive towards further chlorination than the starting material. This often leads to a mixture of mono-, di-, and tri-chlorinated products. Furthermore, the presence of the chloromethyl group on the other side of the sulfonyl moiety introduces the possibility of side reactions.

While selective α-mono- and α,α-di-halogenation of alkyl sulfones has been reported, the conditions are highly specific to the substrate and the halogenating agent. For instance, α,α-dibrominated sulfones have been obtained through polyhalogenation followed by selective de-halogenation. The direct and controlled α,α-dichlorination of a methyl sulfone in the presence of a chloromethyl group would require careful optimization of reaction conditions, such as the choice of base, chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide), solvent, and temperature, to achieve the desired product with a reasonable yield and purity. Research on the α-trichlorination of methyl phenyl sulfone suggests that multiple chlorinations at the alpha position are feasible.

An alternative, more speculative route could involve the reaction of dichloromethanesulfonyl chloride with a reagent capable of introducing a chloromethyl group. However, the synthesis of dichloromethanesulfonyl chloride is not well-documented, and the subsequent reaction would also require careful control to avoid side reactions.

Given the lack of direct literature precedent, any proposed synthesis would necessitate considerable experimental investigation to establish a viable and efficient protocol.

Sulfonylation Reactions with Specific Methane Derivatives

A plausible synthetic route towards dichloro((chloromethyl)sulfonyl)methane involves the sulfonylation of appropriately chlorinated methane derivatives. This approach hinges on the creation of the C-S bond as a key step. One potential precursor is the sodium salt of chloromethanesulfonic acid, which can be synthesized from the reaction of dichloromethane with sodium sulfite. google.comgoogle.com This intermediate can then be converted to chloromethanesulfonyl chloride using a chlorinating agent such as phosphorus pentachloride in a solvent like phosphoryl chloride. google.comgoogle.com

Further chlorination of chloromethanesulfonyl chloride could then, in principle, yield the target molecule. The challenge in this step lies in controlling the regioselectivity and the degree of chlorination.

Another conceptual approach is the sulfochlorination of more highly chlorinated methanes. For instance, the photochemical sulfochlorination of methane with chlorine and sulfur dioxide is a known process for producing methanesulfonyl chloride. google.com It is conceivable that a similar reaction could be applied to a substrate like dichloromethane or trichloromethane, although controlling the reaction to achieve the desired substitution pattern would be a significant synthetic hurdle. The free-radical nature of these reactions often leads to a mixture of products. wikipedia.org

| Starting Material | Reagent(s) | Intermediate/Product | Reference(s) |

| Dichloromethane | Sodium sulfite | Sodium salt of chloromethanesulfonic acid | google.comgoogle.com |

| Sodium salt of chloromethanesulfonic acid | Phosphorus pentachloride, Phosphoryl chloride | Chloromethanesulfonyl chloride | google.comgoogle.com |

| Methane | Chlorine, Sulfur dioxide (photochemical) | Methanesulfonyl chloride | google.com |

Multicomponent Coupling Strategies

Multicomponent reactions (MCRs), which involve the simultaneous reaction of three or more starting materials to form a single product, offer a pathway to increase molecular complexity in a single step. While no specific MCRs for the direct synthesis of dichloro((chloromethyl)sulfonyl)methane have been reported, one can conceptualize such a strategy.

A hypothetical MCR could involve a reaction between a source of the chloromethylsulfonyl group, a chlorinating agent, and a C1 building block. The development of such a reaction would be a novel area of research. The complexity of coordinating the reactivity of multiple components to selectively form the desired product makes this a challenging but potentially efficient approach.

Advanced Synthetic Methodologies

Advanced synthetic methodologies could provide the necessary control and efficiency for the synthesis of dichloro((chloromethyl)sulfonyl)methane.

The introduction of chlorine atoms onto the methane backbone is a critical aspect of the synthesis. Catalytic methods for C-H chlorination could offer improved selectivity compared to traditional radical chlorination. For instance, iron(III) chloride complexes have been shown to catalyze the photochemical C(sp³)–H chlorination with a preference for primary and secondary C–H bonds. nsf.gov Such a catalyst could potentially be employed for the selective chlorination of a precursor like chloromethanesulfonyl chloride.

Furthermore, the use of sulfuryl chloride in the presence of specific catalysts has been shown to enhance the rate and selectivity of chlorination for certain aromatic compounds. google.com Adapting such catalytic systems to aliphatic sulfonyl chlorides would be a key research endeavor.

Photochemical and radical-mediated reactions are highly relevant to the synthesis of polychlorinated compounds. The industrial production of chlorinated methanes, such as dichloromethane and chloroform, relies on the free-radical chlorination of methane initiated by UV light. wikipedia.orgwikipedia.org This established technology suggests that the further chlorination of a substrate like chloromethanesulfonyl chloride could be achieved under similar conditions. The primary challenge would be to control the reaction to prevent over-chlorination and the formation of a mixture of products. wikipedia.org

The initiation of radical chlorination can be achieved through the homolytic cleavage of molecular chlorine using UV radiation. wikipedia.org The resulting chlorine radicals can then abstract hydrogen atoms, leading to a chain reaction. youtube.com

| Reaction Type | Key Features | Potential Application | Reference(s) |

| Photochemical Chlorination | UV-light initiated, radical chain mechanism | Chlorination of chloromethanesulfonyl chloride | wikipedia.orgwikipedia.org |

| Catalytic C-H Chlorination | Use of transition metal catalysts (e.g., Fe(III)) for selectivity | Selective chlorination of a sulfonylmethane precursor | nsf.gov |

Continuous flow chemistry offers significant advantages for highly exothermic and potentially hazardous reactions like chlorination. The enhanced heat and mass transfer in flow reactors allows for better temperature control, which can improve reaction selectivity and safety. researchgate.net A continuous flow setup could be designed for the photochemical chlorination of a suitable precursor. This would involve pumping the reactant and chlorine gas through a transparent reactor irradiated with a UV lamp, allowing for precise control over residence time and reaction conditions. Such a setup could potentially minimize the formation of byproducts and allow for safer handling of gaseous chlorine.

Yield Enhancement and Selectivity Control in Synthetic Pathways

Achieving a high yield and selectivity in the synthesis of dichloro((chloromethyl)sulfonyl)methane is a significant challenge. Key factors to consider for yield enhancement and selectivity control include:

Control of Reaction Conditions: Temperature, pressure, and reactant stoichiometry are crucial parameters, especially in radical chlorination reactions. Using an excess of the alkane substrate is a common strategy to minimize polysubstitution. youtube.com

Catalyst Selection: The use of catalysts that can direct the chlorination to a specific C-H bond would be highly beneficial. For example, methods for the site-selective chlorination of tertiary and benzylic C(sp³)–H bonds have been developed using specific reagents and catalysts. nih.gov

Protecting Group Strategies: In a multi-step synthesis, it may be necessary to protect certain functional groups to prevent unwanted side reactions.

Purification Techniques: Given the likelihood of forming a mixture of chlorinated products, efficient purification methods such as fractional distillation or chromatography would be essential to isolate the desired compound.

The regioselectivity of chlorination can be influenced by the presence of certain additives. For example, chlorosulfonic acid has been shown to promote the selective chlorination of 2-alkanones with sulfuryl chloride by suppressing the formation of chlorine, which alters the reaction pathway. researchgate.net This principle could potentially be applied to control the chlorination of a sulfonylmethane precursor.

Chemical Reactivity and Mechanistic Investigations of Dichloro Chloromethyl Sulfonyl Methane

Reactivity Profiling of Key Functional Groups

The reactivity of dichloro((chloromethyl)sulfonyl)methane is dictated by the interplay of its three constituent parts: the chloromethyl group, the dichloromethyl group, and the central sulfonyl bridge. The sulfonyl group exerts a profound activating effect on the adjacent alkyl halides, rendering them susceptible to a variety of chemical transformations.

The chloromethyl (-CH₂Cl) group, being attached to the electron-deficient sulfonyl center, is highly activated towards nucleophilic substitution. The sulfonyl group's inductive effect polarizes the carbon-chlorine bond, enhancing the electrophilicity of the carbon atom. This makes it a prime target for attack by a wide range of nucleophiles.

This moiety predominantly undergoes reactions via a bimolecular nucleophilic substitution (Sₙ2) mechanism. organic-chemistry.orgyoutube.com The primary nature of the carbon atom minimizes steric hindrance, allowing for effective backside attack by nucleophiles. nih.gov Common reactions involving this site include:

Alkylation: Reaction with carbanions, enolates, or organometallic reagents.

Amination: Displacement of the chloride by ammonia (B1221849) or primary/secondary amines to form sulfonated amines.

Alkoxylation: Reaction with alkoxides to yield the corresponding ethers.

Thiolation: Substitution with thiolates to produce thioethers.

The general reactivity trend for nucleophilic substitution at this position is influenced by the strength and steric profile of the incoming nucleophile. nih.gov

The dichloromethyl (-CHCl₂) group presents a more complex reactivity profile compared to its chloromethyl counterpart. While it is also an electrophilic center, its reactivity is modulated by two key factors: increased steric hindrance from the two chlorine atoms and the acidity of the alpha-proton.

Nucleophilic Substitution: Direct substitution of the chlorine atoms on the dichloromethyl group is significantly slower than on the chloromethyl group due to steric crowding, which impedes the backside attack required for an Sₙ2 reaction. utexas.edu

Acidity and Carbanion Formation: The combined electron-withdrawing effects of the two chlorine atoms and the potent sulfonyl group render the single C-H bond on the dichloromethyl carbon notably acidic. Treatment with a suitable non-nucleophilic base can lead to deprotonation, forming a dichloromethylsulfonyl carbanion. wikipedia.org This stabilized carbanion is a potent nucleophile itself and can react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, enabling C-C bond formation. The formation of β-amino-α,α-dichloro sulfones from vinyl sulfones proceeds through a related α-chlorinated carbanion intermediate, highlighting the feasibility of this pathway. tandfonline.com

Table 1: Comparative Reactivity of Functional Groups

| Functional Group | Primary Reaction Type | Key Reactivity Features | Relative Rate of Sₙ2 |

| Chloromethyl (-CH₂Cl) | Nucleophilic Substitution (Sₙ2) | Low steric hindrance; highly electrophilic carbon. | Fast |

| Dichloromethyl (-CHCl₂) | Deprotonation / Carbanion Formation | Sterically hindered for Sₙ2; acidic C-H bond. | Very Slow |

Reductive Desulfonylation: Under strong reducing conditions, the entire sulfonyl group can be cleaved and removed from the molecule, a process known as desulfonylation. wikipedia.org

Elimination Reactions: In related structures, sulfonyl groups are known to be eliminated as sulfur dioxide (SO₂) in reactions like the Ramberg–Bäcklund reaction. wikipedia.org

Activation of Adjacent Groups: The primary role of the sulfonyl center in this molecule is the potent activation of the chloromethyl and dichloromethyl groups toward the reactions described above. It also plays a crucial role in stabilizing the carbanion formed upon deprotonation of the dichloromethyl group. wikipedia.orgresearchgate.net

Mechanistic Studies of Primary Reactions

Understanding the reaction mechanisms is crucial for predicting the products and controlling the outcomes of reactions involving dichloro((chloromethyl)sulfonyl)methane. Nucleophilic substitution and reactions proceeding through carbanion intermediates are the dominant pathways.

Nucleophilic substitution is the most prominent reaction for the chloromethyl moiety of the molecule. The specific pathway is determined by the substrate structure, nucleophile, leaving group, and solvent. organic-chemistry.orgutexas.edu

Sₙ2 (Substitution Nucleophilic Bimolecular): This is the overwhelmingly favored mechanism for the chloromethyl group. youtube.comlibretexts.org It is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (chloride). utexas.edu The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The transition state involves a pentacoordinate carbon, and the reaction proceeds with an inversion of configuration (though the product is achiral in this case). utexas.edu This pathway is favored due to the primary nature of the carbon, which minimizes steric hindrance. youtube.com

Sₙ1 (Substitution Nucleophilic Unimolecular): This mechanism is highly disfavored for both the chloromethyl and dichloromethyl groups. The Sₙ1 pathway involves a two-step process initiated by the departure of the leaving group to form a carbocation intermediate. libretexts.org Primary carbocations, which would be formed from the chloromethyl group, are extremely unstable. The electron-withdrawing sulfonyl group would further destabilize any adjacent positive charge, making carbocation formation energetically prohibitive.

Sₙi (Substitution Nucleophilic Internal): This is a less common mechanism and is not typically observed with this class of compounds under standard nucleophilic substitution conditions.

Table 2: Analysis of Nucleophilic Substitution Mechanisms

| Mechanism | Favored Group | Rate Law | Intermediate | Key Features |

| Sₙ2 | Chloromethyl | Rate = k[Substrate][Nu] | Pentacoordinate Transition State | Concerted, single step; sensitive to steric hindrance. utexas.edulibretexts.org |

| Sₙ1 | Highly Disfavored | Rate = k[Substrate] | Carbocation | Stepwise; disfavored due to primary carbocation instability. libretexts.org |

Due to the electron-poor nature of the molecule, it does not typically act as a nucleophile to react with external electrophiles. However, it can undergo electrophilic reactions via an intermediate carbanion, as described in section 3.1.2.

The mechanism proceeds in two distinct steps:

Deprotonation: A strong, non-nucleophilic base abstracts the acidic proton from the dichloromethyl carbon. This results in the formation of a resonance-stabilized carbanion, where the negative charge is delocalized onto the oxygen atoms of the sulfonyl group.

Nucleophilic Attack: The newly formed carbanion acts as a soft nucleophile and attacks an external electrophile (E⁺), leading to the formation of a new carbon-element bond.

This pathway is a powerful tool for carbon-carbon bond formation, allowing the introduction of a variety of substituents at the dichloromethyl position. The sulfonyl group is essential for this reactivity, as it is capable of stabilizing the adjacent carbanion, making its formation feasible. wikipedia.org

Radical Reactions and Their Propagation

The sulfonyl group can participate in radical reactions, often initiated by photolysis or radical initiators. In analogous systems, sulfonyl radicals are generated and can undergo various transformations. For dichloro((chloromethyl)sulfonyl)methane, a potential radical pathway could be initiated by the homolytic cleavage of a carbon-chlorine bond under UV irradiation, forming a carbon-centered radical.

Propagation steps would likely involve the reaction of this radical with other molecules or radical species. For instance, the radical could abstract a hydrogen atom from a solvent molecule, or it could react with an alkene to form a new carbon-carbon bond, propagating the radical chain. The presence of the sulfonyl group can influence the stability and subsequent reactions of the radical intermediate. In some cases, β-elimination of a sulfonyl radical can occur to form a double bond. nih.gov

A plausible, though not explicitly documented, radical chain mechanism for a hypothetical reaction with an alkane (R-H) could be:

Initiation: Cl2C(SO2CH2Cl) -> Cl• + •C(Cl)(SO2CH2Cl)

Propagation:

•C(Cl)(SO2CH2Cl) + R-H -> HC(Cl)(SO2CH2Cl) + R•

R• + Cl2C(SO2CH2Cl) -> R-Cl + •C(Cl)(SO2CH2Cl)

Termination: 2 Cl• -> Cl2 2 •C(Cl)(SO2CH2Cl) -> Dimerization products Cl• + •C(Cl)(SO2CH2Cl) -> CCl2(SO2CH2Cl)

Pericyclic and Rearrangement Processes

One of the most well-known rearrangements involving α-halo sulfones is the Ramberg-Bäcklund reaction. organic-chemistry.orgwikipedia.org This reaction typically involves the treatment of an α-halo sulfone with a base to yield an alkene via a transient three-membered episulfone intermediate, with the extrusion of sulfur dioxide. wikipedia.org For dichloro((chloromethyl)sulfonyl)methane, a variation of this rearrangement could potentially be induced under basic conditions, although the specific products would depend on which α-protons are abstracted and which halogens act as leaving groups. The presence of multiple chlorine atoms complicates the prediction of a single reaction outcome.

A generalized Ramberg-Bäcklund rearrangement mechanism is as follows:

Deprotonation at an α-carbon to form a carbanion.

Intramolecular nucleophilic attack by the carbanion on the carbon bearing a halogen, forming an episulfone intermediate.

Extrusion of sulfur dioxide from the episulfone to form an alkene. wikipedia.org

Given the structure of dichloro((chloromethyl)sulfonyl)methane, multiple pathways for such a rearrangement are conceivable, potentially leading to a mixture of halogenated alkene products. Studies on α,α'-dichloro sulfones have shown that these compounds can undergo the Ramberg-Bäcklund rearrangement to form chloro episulfones and subsequently thiirene (B1235720) dioxides. acs.org

Reaction Kinetics and Thermodynamic Analysis

The reaction kinetics of dichloro((chloromethyl)sulfonyl)methane have not been specifically reported. However, kinetic data from related sulfonyl chlorides can provide insights. The hydrolysis of aromatic sulfonyl chlorides, for example, has been studied, and the reaction rates are influenced by the substituents on the aromatic ring. osti.govrsc.org These reactions often proceed via an SN2-type mechanism. cdnsciencepub.comcdnsciencepub.com

The thermodynamic properties of organosulfur compounds have been a subject of study, with data available for various simple sulfur-containing molecules. researchgate.netacs.orgnist.govnist.gov The enthalpy of formation and bond dissociation energies are key parameters in understanding the stability and reactivity of these compounds. For dichloro((chloromethyl)sulfonyl)methane, the multiple electronegative chlorine atoms are expected to have a significant impact on its thermodynamic stability.

| Parameter | General Trends for Related Organosulfur Compounds |

| Reaction Rates | The rates of nucleophilic substitution at the sulfonyl sulfur are influenced by the electronic and steric effects of the substituents. Electron-withdrawing groups generally increase the rate of nucleophilic attack. |

| Activation Parameters | Activation energies for reactions of sulfonyl chlorides are typically in a range that allows for reactions to occur at moderate temperatures. |

| Enthalpy of Formation | The presence of multiple halogen atoms generally leads to a more negative enthalpy of formation, indicating greater thermodynamic stability. |

This table presents generalized trends based on available data for analogous compounds and should be considered as estimations in the absence of specific experimental data for dichloro((chloromethyl)sulfonyl)methane.

Derivatization Strategies and Functional Group Interconversions

The synthetic utility of sulfones is well-established, and they serve as versatile intermediates in organic synthesis. thieme-connect.comwikipedia.org

Introduction of Heteroatoms (N, O, S, P)

Nitrogen: Sulfonamides can be synthesized from sulfonyl chlorides and amines. nih.gov While dichloro((chloromethyl)sulfonyl)methane is not a sulfonyl chloride, its α-chloro atoms could potentially be displaced by nitrogen nucleophiles. Alternatively, reactions leading to the formation of nitrogen-containing heterocycles are known for sulfonyl compounds. rsc.orgresearchgate.net For example, sulfonamides can be used in cyclization reactions to form benzothiazines. rsc.org

Oxygen: The sulfonyl group itself contains oxygen. Further introduction of oxygen-containing functional groups would likely proceed through nucleophilic substitution of the chlorine atoms by oxygen nucleophiles like alkoxides or hydroxides. However, such reactions might be complicated by competing elimination reactions.

Sulfur: The introduction of additional sulfur atoms could be achieved through reactions with sulfur nucleophiles, such as thiols or sulfides. These reactions could lead to the formation of thioethers or dithioacetal-like structures.

Phosphorus: The synthesis of organophosphorus compounds containing sulfonyl groups is also known. For instance, α-phosphoryl sulfoxides have been synthesized and used in various synthetic applications. journals.co.za The introduction of a phosphorus-containing group onto the carbon skeleton of dichloro((chloromethyl)sulfonyl)methane could potentially be achieved through reactions with phosphine (B1218219) nucleophiles or via Arbuzov-type reactions, though specific conditions would need to be developed. The synthesis of sulfonyl-containing phosphorothioates via a three-component reaction of alkenes, sulfonyl chlorides, and phosphorothioates has been reported. nih.gov

Carbon-Carbon Bond Forming Reactions

The sulfonyl group is a powerful tool in carbon-carbon bond formation. The adjacent α-protons are acidic and can be deprotonated to form a stabilized carbanion, which can then react with various electrophiles. wikipedia.org For dichloro((chloromethyl)sulfonyl)methane, the acidity of the methine proton is significantly enhanced by the two α-chlorine atoms and the sulfonyl group, making it a potential precursor for generating a nucleophilic carbon species for subsequent alkylation or acylation reactions.

| Reaction Type | Reactant | Potential Product |

| Alkylation | Alkyl halide | α-alkylated dichloro((chloromethyl)sulfonyl)methane |

| Acylation | Acyl chloride | α-acylated dichloro((chloromethyl)sulfonyl)methane |

| Aldol-type reaction | Aldehyde/Ketone | β-hydroxy dichloro((chloromethyl)sulfonyl)methane derivative |

This table illustrates potential C-C bond-forming reactions based on the known reactivity of α-halo sulfones.

Cyclization and Ring-Forming Reactions

Sulfones are widely used in cyclization reactions. The sulfonyl group can act as a temporary tether or as an activating group for cyclization precursors. nih.govrsc.org For instance, radical cyclizations of unsaturated sulfonamides are known to produce nitrogen-containing heterocycles. acs.org Intramolecular versions of the Ramberg-Bäcklund reaction can be employed for the synthesis of cyclic alkenes. acs.org

Given the structure of dichloro((chloromethyl)sulfonyl)methane, it could potentially be elaborated into a precursor for cyclization reactions. For example, after a C-C bond-forming reaction to introduce a suitable tether with a reactive functional group, an intramolecular cyclization could be envisioned. The specific type of cyclization would depend on the nature of the tether and the reaction conditions employed. Ring-closing metathesis of acyclic sulfones is another strategy for the synthesis of cyclic sulfones. ucsb.edu

Stereochemical Aspects of Reactivity

Following a comprehensive review of scientific literature and chemical databases, no specific information regarding the stereochemical aspects of the reactivity of Methane (B114726), dichloro((chloromethyl)sulfonyl)- could be located. Research detailing enantioselective or diastereoselective reactions involving this particular compound, or mechanistic studies that investigate the stereochemical outcomes of its transformations, does not appear to be available in the public domain.

Therefore, a detailed discussion, including data tables and specific research findings on the stereochemical aspects of its reactivity, cannot be provided at this time.

Theoretical and Computational Chemistry Studies of Dichloro Chloromethyl Sulfonyl Methane

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For dichloro((chloromethyl)sulfonyl)methane, these methods can elucidate its geometry, electronic distribution, and orbital energies, which collectively govern its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and a variety of electronic properties. In the context of sulfonyl compounds, DFT has been successfully applied to understand their structural and electronic features. For a molecule like dichloro((chloromethyl)sulfonyl)methane, DFT calculations would typically be employed to optimize its three-dimensional structure, providing bond lengths, bond angles, and dihedral angles.

DFT studies on related alkyl sulfones have demonstrated the reliability of this approach in predicting their molecular properties. For instance, DFT calculations have been used to investigate the effects of halogen substitution on the electronic properties of similar molecules. These studies often employ functionals like B3LYP in conjunction with basis sets such as 6-311+G(d,p) to achieve a balance between computational cost and accuracy. The insights gained from such studies on analogous compounds can be extrapolated to predict the behavior of dichloro((chloromethyl)sulfonyl)methane.

Ab initio and post-Hartree-Fock methods represent a higher level of theory compared to DFT and are often used for more accurate energy calculations and for benchmarking DFT results. These methods, which include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding but can provide more precise descriptions of electron correlation effects.

In the study of halogenated hydrocarbons and sulfones, ab initio methods have been crucial in determining accurate thermochemical data and in understanding reaction mechanisms. For dichloro((chloromethyl)sulfonyl)methane, these methods could be used to calculate a highly accurate molecular geometry and to investigate the energies of different electronic states. Such calculations would be particularly valuable for understanding the impact of the multiple chlorine substituents on the stability and reactivity of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For a molecule like dichloro((chloromethyl)sulfonyl)methane, the HOMO is expected to be localized on the sulfonyl group and the chlorine atoms, while the LUMO is likely to be an anti-bonding orbital associated with the C-S and C-Cl bonds. A smaller HOMO-LUMO gap would suggest higher reactivity. DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals.

Table 1: Representative Frontier Molecular Orbital Energies for a Halogenated Sulfone

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are illustrative and based on typical calculations for similar halogenated sulfonyl compounds.

The distribution of electron density within a molecule determines its electrostatic potential, which in turn governs its interactions with other molecules. The electrostatic potential map is a valuable tool for visualizing the charge distribution and for identifying regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

In dichloro((chloromethyl)sulfonyl)methane, the electronegative oxygen and chlorine atoms are expected to create regions of negative electrostatic potential, while the carbon and sulfur atoms are likely to be in regions of positive electrostatic potential. This charge separation would make the molecule polar and influence its solubility and intermolecular interactions. Computational methods can generate detailed electrostatic potential maps, providing a visual representation of the molecule's reactivity.

Conformational Analysis and Energy Landscapes

The presence of single bonds in dichloro((chloromethyl)sulfonyl)methane allows for rotation around these bonds, leading to different spatial arrangements of the atoms, known as conformations. Conformational analysis aims to identify the most stable conformations and to determine the energy barriers between them.

For halogenated alkanes, conformational preferences are often influenced by a combination of steric and electronic effects. In the case of dichloro((chloromethyl)sulfonyl)methane, the bulky chlorine atoms and the sulfonyl group will play a significant role in determining the preferred conformations. Computational methods, such as DFT, can be used to perform a systematic search of the conformational space to locate the energy minima corresponding to stable conformers and the transition states connecting them. This analysis provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. Studies on related 2-halocyclohexanones have shown how theoretical calculations can be combined with experimental data to understand conformational equilibria.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface for a reaction, it is possible to identify the reactants, products, intermediates, and transition states involved. This information is crucial for understanding the kinetics and thermodynamics of a reaction.

Activation Energy Barriers and Reaction Rates

Computational chemistry provides powerful tools to elucidate the mechanisms and kinetics of chemical reactions. For dichloro((chloromethyl)sulfonyl)methane, these methods can be used to predict its reactivity, stability, and the pathways through which it might transform.

A primary methodology for investigating reaction pathways is the use of quantum mechanics, particularly Density Functional Theory (DFT). Functionals such as B3LYP, CAM-B3LYP, or M06-2X would likely be employed with appropriate basis sets (e.g., 6-31G(d) or larger triple-zeta sets like 6-311++G(3df,2p)) to accurately model the electronic structure of the molecule. conicet.gov.ar

The process would involve:

Locating Transition States (TS): For a proposed reaction, such as nucleophilic substitution or elimination, computational methods are used to find the transition state structure. This is a first-order saddle point on the potential energy surface. Techniques like the Berny algorithm or the synchronous transit-guided quasi-Newton (QST2/QST3) methods are commonly used to locate these structures. conicet.gov.ar

Calculating Activation Energy (Ea): The activation energy is determined by the difference in energy between the transition state and the ground state of the reactants. This value is a critical determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the reaction path downhill from the transition state to the corresponding energy minima of the reactants and products. researchgate.net

Rate Constant Calculation: Using the calculated activation energy and vibrational frequencies, the rate constant (k) for the reaction can be estimated using Transition State Theory (TST).

Below is a hypothetical data table illustrating the kind of results that would be generated from such a study for a potential reaction of dichloro((chloromethyl)sulfonyl)methane.

Table 1: Hypothetical Activation Energies for Reactions of Dichloro((chloromethyl)sulfonyl)methane Disclaimer: The following data is illustrative and not based on published experimental or computational results for this specific compound.

| Reaction Type | Computational Method | Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution at Chloromethyl Group | B3LYP/6-311+G(d,p) | 25.4 |

| Elimination of HCl | M06-2X/6-311+G(d,p) | 32.1 |

Solvent Effects on Reactivity

The solvent in which a reaction occurs can significantly influence its rate and mechanism. Computational models can account for these effects in several ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but can capture specific interactions like hydrogen bonding, which may be crucial for accurately modeling the reaction.

For dichloro((chloromethyl)sulfonyl)methane, studying reactions in solvents of varying polarity (e.g., water, methanol, dimethyl sulfoxide) would reveal the sensitivity of its reaction pathways to the environment. The choice of model would depend on the specific interactions expected between the solute and the solvent.

Table 2: Hypothetical Solvent Effects on a Reaction Barrier Disclaimer: The following data is illustrative and not based on published experimental or computational results for this specific compound.

| Solvent | Dielectric Constant | Computational Model | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1.0 | B3LYP/6-311+G(d,p) | 35.2 |

| Chloroform | 4.8 | PCM/B3LYP/6-311+G(d,p) | 28.9 |

| Water | 78.4 | PCM/B3LYP/6-311+G(d,p) | 24.1 |

Spectroscopic Property Prediction (Methodological Focus, not specific data)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

The prediction of infrared (IR) and Raman spectra is a standard application of computational chemistry. The process involves:

Geometry Optimization: The first step is to find the minimum energy structure of the molecule using a reliable method like DFT.

Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This computes the vibrational modes of the molecule. The results provide the frequencies of the vibrations (which correspond to the peak positions in the spectrum) and their intensities. acs.orgnih.gov

For dichloro((chloromethyl)sulfonyl)methane, this would allow for the assignment of specific vibrational modes to the various functional groups, such as the C-H, S=O, C-S, and C-Cl bonds. Comparing the computed spectrum with an experimental one can provide strong evidence for the molecule's structure. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Theoretical calculations of NMR chemical shifts are a powerful tool for structure elucidation. The typical methodology is as follows:

Conformational Analysis: For flexible molecules, it is important to identify all low-energy conformers, as the observed NMR spectrum is a population-weighted average of the spectra of these conformers.

NMR Shielding Calculation: For each conformer, the magnetic shielding tensors are calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu

Chemical Shift Calculation: The calculated shielding constants are then converted to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. mdpi.com

For dichloro((chloromethyl)sulfonyl)methane, this would involve predicting the ¹H and ¹³C chemical shifts. These predictions can be crucial for assigning the signals in an experimental spectrum and confirming the connectivity of the atoms. The accuracy of these predictions has significantly improved with the development of specialized functionals and basis sets. nih.govnih.govgithub.iocomporgchem.com

Advanced Computational Methodologies and Hybrid Approaches

Beyond standard DFT calculations, more advanced methods can provide deeper insights into the chemistry of complex molecules like dichloro((chloromethyl)sulfonyl)methane.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): This approach is particularly useful for studying reactions in large systems, such as in a biological environment or a complex solvent mixture. The reactive center is treated with a high-level QM method, while the surrounding environment is modeled using computationally less expensive molecular mechanics (MM) force fields.

Ab Initio Molecular Dynamics (AIMD): AIMD simulations allow for the study of the dynamic behavior of a molecule over time, providing insights into conformational changes and reaction dynamics at finite temperatures.

Machine Learning (ML) Approaches: ML models are increasingly being used to predict chemical properties and reaction outcomes with high speed and accuracy, often trained on large datasets of quantum chemical calculations. nih.gov

These advanced techniques, while computationally intensive, offer a more comprehensive understanding of molecular behavior than static calculations alone.

Advanced Analytical Methodologies for Characterization and Detection of Dichloro Chloromethyl Sulfonyl Methane

Spectroscopic Techniques for Structural Elucidation (Methodological Focus)

Spectroscopic methods are indispensable for determining the molecular structure of dichloro((chloromethyl)sulfonyl)methane by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique information about the compound's connectivity, functional groups, and three-dimensional arrangement.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of a molecule. For dichloro((chloromethyl)sulfonyl)methane (C₂H₃Cl₃O₂S), both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two different chemical environments of the protons: the dichloromethyl group (-CHCl₂) and the chloromethyl group (-CH₂Cl).

The proton of the dichloromethyl group would likely appear as a singlet at a downfield chemical shift due to the strong electron-withdrawing effects of the two chlorine atoms and the adjacent sulfonyl group.

The two protons of the chloromethyl group would also appear as a singlet, shifted downfield by the adjacent chlorine and sulfonyl groups, but likely less so than the dichloromethyl proton.

¹³C NMR: The carbon NMR spectrum would be expected to display two signals, one for each of the unique carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached chlorine atoms and the sulfonyl group.

| Predicted NMR Data for Dichloro((chloromethyl)sulfonyl)methane | |

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (-CHCl₂) | Highly Downfield |

| ¹H (-CH₂Cl) | Downfield |

| ¹³C (-CHCl₂) | Downfield |

| ¹³C (-CH₂Cl) | Downfield |

| Note: Actual chemical shifts require experimental determination. |

Utility of Mass Spectrometry (MS) Techniques (e.g., GC-MS with SIM)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it allows for the separation and sensitive detection of the compound in complex mixtures.

Under electron ionization (EI), the dichloro((chloromethyl)sulfonyl)methane molecule would be expected to fragment in a predictable manner. The mass spectrum of the related compound, chloromethanesulfonyl chloride, shows characteristic fragmentation patterns that can be used to infer the behavior of the target analyte. nist.govnist.gov Key fragmentation pathways would likely include the loss of chlorine atoms, cleavage of the C-S bonds, and elimination of the SO₂ group. The presence of multiple chlorine atoms would produce characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

For trace-level analysis, GC-MS operating in Selected Ion Monitoring (SIM) mode offers enhanced sensitivity and specificity. innovareacademics.inomicsonline.org By monitoring only a few characteristic fragment ions of the target compound, background noise is significantly reduced, allowing for quantification at parts-per-million (ppm) levels or lower. innovareacademics.in

| Expected Mass Spectrometry Fragments | |

| m/z Value | Possible Fragment Identity |

| M⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of a Chlorine Atom |

| [M-SO₂]⁺ | Loss of Sulfur Dioxide |

| [CHCl₂]⁺ | Dichloromethyl Cation |

| [CH₂Cl]⁺ | Chloromethyl Cation |

| Note: The molecular ion may be of low abundance or absent. Isotopic patterns for chlorine would be expected. |

Infrared (IR) and Raman Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectrum for dichloro((chloromethyl)sulfonyl)methane would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

S=O Stretching: The sulfonyl group (SO₂) would give rise to two very strong and distinct stretching bands in the IR spectrum: one for asymmetric stretching (typically ~1350-1400 cm⁻¹) and one for symmetric stretching (typically ~1150-1200 cm⁻¹).

C-H Stretching and Bending: Vibrations associated with the C-H bonds in the dichloromethyl and chloromethyl groups would be observed in the region of 2900-3100 cm⁻¹. Bending (scissoring, wagging) vibrations would appear at lower frequencies.

C-Cl Stretching: The carbon-chlorine bonds would produce strong absorption bands in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

C-S Stretching: The carbon-sulfur single bond stretch is generally weaker and appears in the 600-800 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations.

X-ray Diffraction Crystallography (if crystalline form accessible)

X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If dichloro((chloromethyl)sulfonyl)methane can be synthesized and purified in a stable, single-crystalline form, XRD analysis would yield a complete molecular structure. This data includes exact bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's stereochemistry and conformation in the solid state. The feasibility of this technique is entirely dependent on the ability to grow high-quality crystals of the compound.

Electron Diffraction Studies (e.g., for related sulfonyl chlorides)

For volatile compounds that are difficult to crystallize, gas-phase electron diffraction can provide valuable structural information. Studies on related molecules, such as methanesulfonyl chloride, have successfully used this technique to determine key structural parameters, including bond lengths (S=O, S-C, S-Cl) and bond angles (e.g., ∠O-S-O, ∠Cl-S-C). alfa-chemistry.com This methodology could be applied to dichloro((chloromethyl)sulfonyl)methane to elucidate its molecular geometry in the gaseous state, offering insight into its conformational preferences free from crystal packing forces.

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are essential for separating dichloro((chloromethyl)sulfonyl)methane from impurities, reaction byproducts, or complex sample matrices, and for its subsequent quantification.

Given its likely volatility and thermal stability, Gas Chromatography (GC) is the most suitable technique for the analysis of this compound. A typical GC method would involve:

Sample Preparation: Dissolving the sample in a volatile organic solvent such as dichloromethane (B109758). innovareacademics.inomicsonline.org

Injection: Introducing a small volume of the sample into a heated injector port to ensure rapid volatilization.

Separation: Utilizing a capillary column for separation. A column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5ms or HP-5ms), would be appropriate for resolving the analyte from other components. innovareacademics.in

Detection: A mass spectrometer (MS) is the ideal detector, providing both high sensitivity and structural confirmation (GC-MS). An Electron Capture Detector (ECD) could also be employed, offering excellent sensitivity for this highly chlorinated compound.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as Dichloro((chloromethyl)sulfonyl)methane. The method's suitability stems from its ability to separate complex mixtures and its compatibility with highly sensitive detectors specific to halogens and sulfur.

For the analysis of halogenated compounds, capillary columns such as those with a poly(5% diphenyl/95% dimethylsiloxane) stationary phase (e.g., HP-5MS) are frequently used. core.ac.uk The separation of analytes is achieved based on their boiling points and interaction with the stationary phase. A typical GC temperature program would involve an initial isothermal hold, followed by a temperature ramp to facilitate the elution of compounds with varying volatilities. researchgate.netnih.gov

Detector selection is critical for achieving the required sensitivity and selectivity. While a standard Flame Ionization Detector (FID) can be used, it is often not selective enough for trace analysis in complex samples. For halogenated compounds, a halogen-specific detector (XSD) offers superior selectivity and specificity over detectors like the electron capture detector (ECD) by minimizing interferences from non-halogenated co-eluting compounds. nih.govresearchgate.net The XSD operates through oxidative pyrolysis, where halogenated compounds are converted to free halogens that react with an alkali-sensitized surface, producing a measurable thermionic emission. nih.govresearchgate.net

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | ZB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent | Provides good resolution for a wide range of semi-volatile compounds. innovareacademics.in |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas, with Helium being common for MS coupling. innovareacademics.in |

| Inlet Mode | Splitless | Maximizes the transfer of analyte to the column, suitable for trace analysis. nih.gov |

| Oven Program | Initial temp: 40-60°C, Ramp: 10-20°C/min, Final temp: 250-300°C | Optimized to separate analytes from solvent and matrix components. researchgate.netnih.gov |

| Detector | Halogen-Specific Detector (XSD) or Mass Spectrometer (MS) | XSD provides high selectivity for halogenated compounds; MS provides identification. nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that are non-volatile or thermally labile. While Dichloro((chloromethyl)sulfonyl)methane may be amenable to GC, HPLC offers an alternative, particularly when dealing with complex, non-volatile matrices.

Reversed-phase HPLC is the most common mode used for organosulfur compounds. researchgate.net A C18 column, such as the Waters XBridge C18, is often employed for separation. google.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient mode to ensure the efficient elution of analytes. researchgate.netgoogle.com

Detection in HPLC can be a challenge for compounds lacking a strong chromophore (a part of the molecule that absorbs ultraviolet or visible light). Dichloro((chloromethyl)sulfonyl)methane does not possess a significant chromophore, making standard UV-Vis or Diode Array Detectors (DAD) less sensitive. google.com While a DAD can be used, achieving low detection limits may require the derivatization strategies discussed in the next section or the use of more advanced detectors like mass spectrometers.

| Parameter | Typical Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) | Widely applicable for separating moderately polar organic compounds. researchgate.netnih.gov |

| Mobile Phase | Gradient of Water and Acetonitrile (ACN) | Gradient elution (e.g., 5% ACN to 90% ACN) allows for the separation of compounds with a range of polarities. google.com |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD provides spectral information but may lack sensitivity; MS is required for high sensitivity and specificity. google.com |

| Column Temperature | 30-40°C | Maintained to ensure reproducible retention times. mdpi.com |

| Flow Rate | 0.5-1.0 mL/min | Typical flow rate for analytical scale columns. |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical technique. For a compound like Dichloro((chloromethyl)sulfonyl)methane, this is particularly useful to improve thermal stability for GC analysis or to enhance detectability in HPLC.

In the context of GC, sulfonyl chlorides can be prone to thermal degradation in the hot injector port. core.ac.uk To mitigate this, they can be converted into more thermally stable derivatives, such as N,N-diethylsulfonamides, by reacting them with a suitable amine. core.ac.uk This ensures that the integrity of the molecule is maintained throughout the GC analysis, leading to more accurate and reproducible results.

For HPLC with UV detection, derivatization is employed to attach a chromophore to the analyte. google.com By reacting Dichloro((chloromethyl)sulfonyl)methane with a reagent that has strong UV-absorbing properties, the sensitivity of the HPLC-DAD method can be significantly increased, allowing for trace-level detection.

Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools for the definitive identification and quantification of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for analyzing volatile compounds. omicsonline.org Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows a unique fragmentation pattern, serves as a chemical "fingerprint" for identification. omicsonline.org For trace analysis, selected ion monitoring (SIM) mode can be used, where the mass spectrometer is set to detect only a few characteristic fragment ions of the target analyte. innovareacademics.inomicsonline.org This significantly improves the signal-to-noise ratio and lowers the detection limits compared to a full scan acquisition.

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is the preferred method for non-volatile or thermally sensitive compounds. nih.gov After HPLC separation, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). longdom.org LC-MS/MS provides an additional layer of specificity by selecting a precursor ion, fragmenting it, and then detecting a specific product ion. This process, known as multiple reaction monitoring (MRM), is extremely selective and sensitive, making it ideal for quantifying low levels of compounds in complex matrices like environmental or biological samples. nih.gov The combination of HPLC with inductively coupled plasma mass spectrometry (ICPMS) can also be used for the specific detection of chlorine and sulfur-containing metabolites. nih.gov

Development and Validation of Analytical Procedures

The development of a reliable analytical method requires a thorough validation process to demonstrate that it is fit for its intended purpose. europa.eu The validation of analytical procedures is guided by internationally recognized standards, such as those from the International Council for Harmonisation (ICH). europa.eufda.gov Key validation parameters are assessed to ensure the method's performance.

The main characteristics considered during the validation of an analytical procedure include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. asean.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. europa.eu

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. asean.org

Accuracy: The closeness of the test results obtained by the method to the true value. asean.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, or inter-equipment variability). asean.orgnih.gov

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. asean.org

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Demonstrates that the signal is from the target analyte without interference. | Peak purity analysis, resolution from adjacent peaks > 1.5. |

| Linearity | Assessed using a minimum of five concentration levels. | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Determined by recovery studies on spiked samples. | Recovery typically within 80-120%. asean.org |

| Precision (Repeatability) | Multiple measurements of one sample concentration. | Relative Standard Deviation (RSD) ≤ 2%. |

| Precision (Intermediate) | Assesses variations (different days, analysts, equipment). | RSD typically ≤ 5%. |

| LOQ & LOD | Determined based on signal-to-noise ratio (S/N) or standard deviation of the response. | S/N of 10 for LOQ, S/N of 3 for LOD. |

| Range | Established by confirming linearity, accuracy, and precision at the extremes. | Typically 80-120% of the test concentration for an assay. asean.org |

Trace Analysis and Impurity Profiling Methodologies

Trace analysis and impurity profiling are critical for ensuring the quality and safety of chemical products and for environmental monitoring. lcms.cz The goal is to detect and quantify impurities at very low levels, which often requires highly sensitive and selective analytical methods.

For Dichloro((chloromethyl)sulfonyl)methane, which could be an impurity in a manufacturing process or an environmental contaminant, robust trace analysis methods are essential. Hyphenated techniques are particularly well-suited for this task. GC-MS operating in SIM mode provides the sensitivity needed to detect trace levels of volatile impurities. innovareacademics.inomicsonline.org Similarly, LC-MS/MS using the MRM scan mode is a powerful tool for quantifying trace amounts of compounds, including potential genotoxic impurities, in active pharmaceutical ingredients and other materials. nih.gov

Impurity profiling involves the identification and quantification of all impurities present in a sample. This often requires a combination of techniques. Non-targeted analysis using high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with GC or LC, can facilitate the identification of unknown compounds in complex mixtures. nih.govscholaris.ca A detailed understanding of a product's impurity profile provides valuable insights that can be used to improve synthetic processes, ensure product safety, and meet regulatory requirements. lcms.cz

| Technique | Typical LOQ | Selectivity | Primary Application |

|---|---|---|---|

| GC-XSD | Low ng/mL to pg/mL | High (for halogens) | Routine monitoring of known halogenated compounds. nih.gov |

| GC-MS (SIM) | pg/mL to fg/mL | Very High | Targeted quantification of trace volatile impurities. innovareacademics.inomicsonline.org |

| HPLC-DAD | µg/mL to ng/mL (analyte dependent) | Moderate | Quantification of analytes with strong UV chromophores. google.com |

| LC-MS/MS (MRM) | pg/mL to fg/mL | Extremely High | Gold standard for targeted trace quantification in complex matrices. nih.gov |

| LC-HRMS | ng/mL to pg/mL | Very High | Identification and quantification of known and unknown impurities. scholaris.ca |

Applications of Dichloro Chloromethyl Sulfonyl Methane in Chemical Synthesis and Materials Science

Role as a Synthetic Building Block

Introduction of Dichloro((chloromethyl)sulfonyl)methyl Moieties

There is no available information detailing the use of "Methane, dichloro((chloromethyl)sulfonyl)-" for the introduction of dichloro((chloromethyl)sulfonyl)methyl moieties into other molecules.

Use as a Precursor for Complex Organic Molecules

No documented synthetic pathways or research studies were found that utilize "Methane, dichloro((chloromethyl)sulfonyl)-" as a starting material or intermediate for the synthesis of complex organic molecules.

Potential in Catalysis

As a Direct Catalyst or Pre-catalyst Component

There is no evidence to suggest that "Methane, dichloro((chloromethyl)sulfonyl)-" has been investigated or used as a direct catalyst or as a component of a pre-catalyst system.

Advanced Materials and Polymer Precursors

No information could be found regarding the use of "Methane, dichloro((chloromethyl)sulfonyl)-" as a monomer or precursor for the development of advanced materials or polymers.

Information regarding "Methane, dichloro((chloromethyl)sulfonyl)-" remains elusive in public-facing scientific literature, hindering a detailed analysis of its applications in chemical synthesis and materials science.

The current body of scientific and chemical literature does not provide specific examples or research findings for "Methane, dichloro((chloromethyl)sulfonyl)-" that would allow for a comprehensive report on its synthetic utility and material science applications. The compound as named does not appear in prominent chemical databases or recent research publications focusing on polymer chemistry, agrochemical development, or reagent design.

Consequently, a detailed article structured around its specific applications in the following areas cannot be accurately generated at this time:

Applications in Chemical Synthesis and Materials Science:

Monomer or Cross-linking Agent Synthesis

Functionalization of Polymer Backbones

Applications in Agrochemical and Industrial Chemical Synthesis

Design of Novel Reagents Utilizing the Dichloro((chloromethyl)sulfonyl)methyl Framework

Further research or clarification on the identity or alternative nomenclature of this compound may be necessary to uncover relevant information.

Environmental Chemistry of Dichloro Chloromethyl Sulfonyl Methane

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical transformation of a compound in the environment without the involvement of biological organisms. For dichloro((chloromethyl)sulfonyl)methane, these processes are likely to be significant in determining its persistence and transformation in soil and aquatic environments.

Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, sometimes causing both substances to be split into two or more new substances. The presence of a sulfonyl chloride group in a molecule can influence its susceptibility to hydrolysis. Studies on aromatic sulfonyl chlorides have shown that they undergo hydrolysis, and the reaction rates can be influenced by pH. The data from these studies suggest that the hydrolysis of sulfonyl chlorides can proceed via a nucleophilic substitution (SN2) mechanism.

While specific kinetic data for dichloro((chloromethyl)sulfonyl)methane is not available, the general mechanism for the hydrolysis of sulfonyl chlorides involves the attack of a water molecule or a hydroxide (B78521) ion on the sulfur atom, leading to the displacement of a chloride ion. The rate of this reaction is dependent on the electronic properties of the substituents on the sulfur atom. The presence of electron-withdrawing groups, such as the dichloro(chloromethyl)methyl group, would be expected to influence the electrophilicity of the sulfonyl sulfur and thus the rate of hydrolysis.

Table 1: Postulated Hydrolysis Products of Dichloro((chloromethyl)sulfonyl)methane

| Reactant | Proposed Products |

| Dichloro((chloromethyl)sulfonyl)methane | Dichloro((chloromethyl)sulfonyl)methanoic acid, Hydrochloric acid |

Note: This table is based on general principles of sulfonyl chloride hydrolysis and has not been experimentally verified for this specific compound.

Photolysis, or photochemical degradation, is the breakdown of chemical compounds by light. The atmospheric fate of volatile and semi-volatile organic compounds is often determined by their susceptibility to photolysis and reaction with atmospheric oxidants. Chloromethanes, for instance, can be transported to the stratosphere where they are photolyzed by powerful UV light, releasing chlorine atoms that can participate in ozone depletion. nih.gov However, chloromethanes containing hydrogen atoms are more likely to be attacked by hydroxyl radicals (•OH) in the troposphere. nih.gov

Given its structure, dichloro((chloromethyl)sulfonyl)methane released into the atmosphere would likely be subject to degradation by hydroxyl radicals. The reaction would likely involve the abstraction of a hydrogen atom from the chloromethyl group, initiating a series of oxidation reactions. The ultimate products of such atmospheric transformation could include phosgene, carbon dioxide, and hydrochloric acid. nih.gov The atmospheric lifetime of the compound would be dependent on the rate constant for its reaction with •OH radicals and the concentration of these radicals in the atmosphere.

In soil and aquatic environments, chemical oxidation and reduction processes can contribute to the transformation of organic contaminants. The sulfonyl group in dichloro((chloromethyl)sulfonyl)methane is in a high oxidation state and is generally resistant to further oxidation. However, the carbon-chlorine bonds may be susceptible to reduction under anaerobic conditions.

Reductive dechlorination is a process where chlorine atoms are removed from a molecule and replaced with hydrogen atoms. This process is often mediated by reduced iron species or other reducing agents present in anoxic environments. While specific studies on dichloro((chloromethyl)sulfonyl)methane are lacking, the potential for reductive dechlorination of the chloromethyl and dichloromethyl groups exists, which would lead to less chlorinated and potentially more biodegradable transformation products.

Biotic Transformation and Biodegradation Studies

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a crucial process for the removal of many environmental pollutants.

The biodegradation of chlorinated aliphatic hydrocarbons has been extensively studied. Microorganisms have evolved various enzymatic pathways to utilize these compounds as sources of carbon and energy. The degradation of chloromethane (B1201357) and dichloromethane (B109758), for example, has been observed in both aerobic and anaerobic bacteria. frontiersin.org

For dichloro((chloromethyl)sulfonyl)methane, microbial degradation could be initiated by dehalogenase enzymes that catalyze the cleavage of carbon-chlorine bonds. This could occur either hydrolytically, replacing a chlorine atom with a hydroxyl group, or reductively, as described above. The resulting metabolites would then be channeled into central metabolic pathways. For example, studies on the anaerobic metabolism of dichloroacetate (B87207) have identified a fermentative catabolic route involving a dehalogenase. nih.gov The degradation of chlorinated benzoates by Pseudomonas species also highlights the role of dioxygenase enzymes in initiating the breakdown of chlorinated aromatic compounds, which could be analogous to the initial steps in the degradation of other complex chlorinated molecules. nih.gov

Table 2: Potential Microbial Degradation Pathways for Chlorinated Methanes

| Compound | Degradation Pathway | Key Enzymes |

| Chloromethane | Aerobic and Anaerobic | Dehalogenases |

| Dichloromethane | Aerobic and Anaerobic | Dehalogenases |

Source: Based on general knowledge of microbial degradation of chlorinated methanes.

The key enzymes involved in the initial steps of biodegradation of chlorinated compounds are often dehalogenases and oxygenases. Haloalkane dehalogenases catalyze the hydrolytic cleavage of carbon-halogen bonds in a wide range of halogenated aliphatic compounds. It is plausible that such enzymes could act on the chloromethyl and dichloromethyl groups of dichloro((chloromethyl)sulfonyl)methane.

Additionally, mono- and dioxygenase enzymes are known to initiate the degradation of a vast array of organic compounds by incorporating one or two atoms of molecular oxygen into the substrate. While typically associated with the degradation of aromatic compounds and alkanes, the potential for oxygenases to act on functionalized aliphatic compounds cannot be entirely ruled out, potentially leading to the hydroxylation of the molecule and subsequent breakdown. The study of the anaerobic microbial metabolism of dichloroacetate revealed the involvement of a specific (S)-2-haloacid dehalogenase. nih.gov

Environmental Fate Modeling and Prediction

Persistence and Mobility Assessment

Persistence refers to the length of time a compound remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential of a substance to move through environmental compartments.

The persistence of chlorinated hydrocarbons in soil can be significant, with studies showing that compounds like aldrin, chlordane, and DDT can remain for over 14 years. nih.gov The persistence of these substances is influenced by factors such as soil type, temperature, and microbial activity. oregonstate.edu For instance, the half-life of a pesticide in soil can vary greatly depending on local conditions. oregonstate.edu

Sulfonyl-containing compounds, such as the herbicide sulfometuron, can have half-lives ranging from 4 days in plant tissues to 33 days in soil. nih.govusda.gov The persistence of these compounds is also affected by environmental conditions; for example, acidic soil can contribute to their rapid dissipation. nih.govusda.gov In contrast, some perfluoroalkyl sulfonyl substances are known to be very persistent in the environment. nih.gov

The mobility of a chemical in the subsurface is its ability to be transported by the flow of porewater. nih.gov This is a crucial factor in determining the potential for contamination of groundwater and drinking water sources. nih.gov Chlorinated solvents, which can exist as dense non-aqueous phase liquids (DNAPLs), have a tendency to sink in aquifers and accumulate on top of less permeable layers, leading to long-term groundwater contamination. wikipedia.org The mobility of a compound is influenced by its sorption capacity to soil and sediments. oregonstate.edu

Table 1: Predicted Environmental Persistence of Dichloro((chloromethyl)sulfonyl)methane Based on Analogous Compounds

| Environmental Compartment | Predicted Persistence Level | Rationale based on Analogous Compounds |

| Soil | Moderate to High | Chlorinated hydrocarbons can persist for many years in soil. nih.gov The sulfonyl group might influence the degradation rate. |

| Water | Moderate | Some sulfonyl compounds show moderate persistence in water. nih.gov Chlorinated compounds can be subject to hydrolysis. |

| Air | Low to Moderate | Volatile chlorinated methanes can have atmospheric lifetimes ranging from months to years. nih.gov |

Table 2: Predicted Environmental Mobility of Dichloro((chloromethyl)sulfonyl)methane Based on Analogous Compounds

| Environmental Compartment | Predicted Mobility Level | Rationale based on Analogous Compounds |

| Soil | Moderate to High | The polar sulfonyl group may increase water solubility and mobility. Chlorinated solvents are known to be mobile in soil. researchgate.net |

| Water | High | High mobility is expected in aquatic systems due to potential water solubility. nih.gov |

Distribution in Environmental Compartments (Air, Water, Soil)

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as volatility, solubility in water, and its tendency to adsorb to soil and organic matter.

Air: Chlorinated methanes are volatile and can reside in the lower atmosphere upon release. nih.gov Their atmospheric fate is of concern due to their potential to contribute to ozone depletion and global warming. nih.gov Organosulfur compounds are also found in the atmosphere, originating from both natural and industrial sources. researchgate.netnih.gov

Water: In aquatic environments, the distribution of a compound like Dichloro((chloromethyl)sulfonyl)methane would be influenced by its water solubility. The sulfonyl group generally enhances water solubility. britannica.com Sulfonylurea compounds, for instance, have been detected in streamflow following their application. nih.govusda.gov Chlorinated solvents can contaminate groundwater, forming plumes that can spread and impact drinking water sources. wikipedia.org Some organosulfur compounds have been identified in water, industrial effluent, sediment, and fish samples. nih.gov